![molecular formula C21H22ClNO3 B2858517 Methyl 4-[3-(4-chlorophenyl)azepane-1-carbonyl]benzoate CAS No. 1798660-60-2](/img/structure/B2858517.png)
Methyl 4-[3-(4-chlorophenyl)azepane-1-carbonyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[3-(4-chlorophenyl)azepane-1-carbonyl]benzoate is a chemical compound extensively used in scientific research due to its diverse applications. It exhibits remarkable potential in drug discovery and synthesis, making it an invaluable tool for studying biological processes and developing new therapeutic agents.
Wissenschaftliche Forschungsanwendungen
Methyl 4-[3-(4-chlorophenyl)azepane-1-carbonyl]benzoate is extensively used in scientific research due to its diverse applications. It is particularly valuable in drug discovery and synthesis, where it serves as a tool for studying biological processes and developing new therapeutic agents. Its applications span across various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[3-(4-chlorophenyl)azepane-1-carbonyl]benzoate typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant reaction conditions, making it suitable for the preparation of this compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of environmentally benign organoboron reagents in the Suzuki–Miyaura coupling reaction is a key aspect of its industrial synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-[3-(4-chlorophenyl)azepane-1-carbonyl]benzoate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols.
Wirkmechanismus
The mechanism by which Methyl 4-[3-(4-chlorophenyl)azepane-1-carbonyl]benzoate exerts its effects involves its interaction with specific molecular targets and pathways
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other seven-membered heterocycles such as azepines, benzodiazepines, oxazepines, and thiazepines . These compounds share structural similarities with Methyl 4-[3-(4-chlorophenyl)azepane-1-carbonyl]benzoate and exhibit various biological activities.
Uniqueness
What sets this compound apart is its specific structure, which includes a 4-chlorophenyl group and an azepane ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research and drug development.
Eigenschaften
IUPAC Name |
methyl 4-[3-(4-chlorophenyl)azepane-1-carbonyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClNO3/c1-26-21(25)17-7-5-16(6-8-17)20(24)23-13-3-2-4-18(14-23)15-9-11-19(22)12-10-15/h5-12,18H,2-4,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYVZXERLLYEZFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
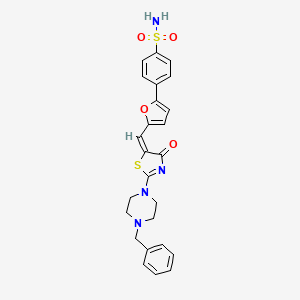
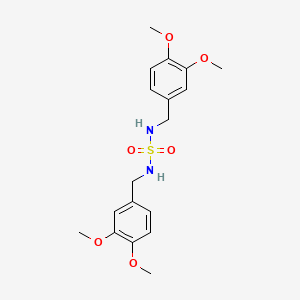
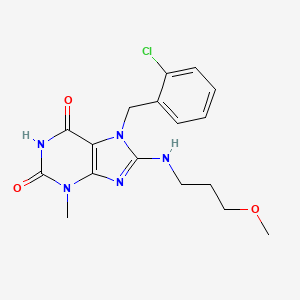
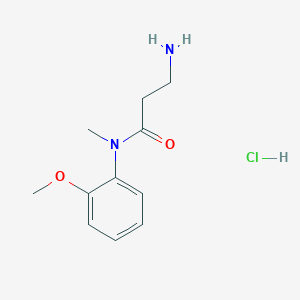


![2-{5-[4-(Trifluoromethyl)pyrimidin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}indolizine](/img/structure/B2858450.png)
![2,8-dibromo-6,12-diphenyldibenzo[b,f][1,5]diazocine](/img/structure/B2858451.png)
![[(2R,4S)-2-Methyl-1,1-dioxothian-4-yl]methanamine;hydrochloride](/img/structure/B2858452.png)
![phenyl N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]carbamate](/img/structure/B2858453.png)
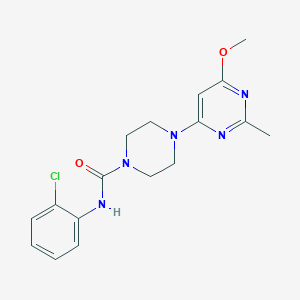

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3,5-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2858456.png)
![2-[5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-fluorophenol](/img/structure/B2858457.png)
